2-Bromo-1,3-benzoxazole

Descripción general

Descripción

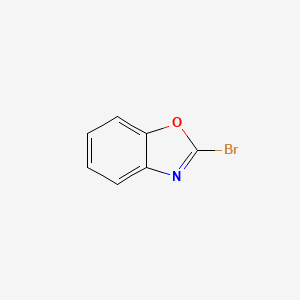

2-Bromo-1,3-benzoxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure It is a derivative of benzoxazole, where a bromine atom is substituted at the second position of the benzoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-benzoxazole can be synthesized through several methods. One common approach involves the bromination of 1,3-benzoxazole. This can be achieved by reacting 1,3-benzoxazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.

Another method involves the cyclization of 2-aminophenol with a brominated carboxylic acid or its derivatives. This reaction typically requires a dehydrating agent and may be carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-1,3-benzoxazole undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified electronic and steric properties.

Examples:

- Amine Substitution: Reaction with primary or secondary amines yields 2-amino-1,3-benzoxazoles. For instance, coupling with pyridine derivatives under copper catalysis produces 2-(pyridinyl)benzoxazoles in 82–92% yields .

- Thiol Substitution: Treatment with thiols generates 2-sulfanylbenzoxazoles, which are precursors for bioactive molecules .

Conditions:

- Typically requires polar aprotic solvents (e.g., DMSO, DMF) and bases (e.g., K₂CO₃) .

- Catalysts such as CuI or Pd(PPh₃)₄ enhance reaction efficiency .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex aromatic systems.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | 2-(Naphthalen-2-yl)benzoxazole | 98 | Pd(PPh₃)₄, EtOH/toluene, reflux |

| 5-Bromo-2-methylbenzoxazole | 2-(Pyridin-3-yl)benzoxazole | 92 | CuI/PPh₃, DMSO, 160°C |

Direct Arylation

Copper-catalyzed direct 2-arylation with aryl bromides avoids prefunctionalized coupling partners.

Key Findings :

- Electron-deficient aryl bromides (e.g., 4-CF₃, 3-CN) react efficiently (78–94% yields).

- Pyridine bromides yield 2-pyridylbenzoxazoles (82–92% yields).

- Sterically hindered substrates (e.g., 1-bromonaphthalene) require elevated temperatures (160°C).

Mechanism:

- Oxidative addition of Cu(I) to the C–Br bond.

- Transmetallation with the benzoxazole followed by reductive elimination .

Cyclization and Ring-Opening Reactions

This compound serves as a precursor for fused heterocycles via cycloaddition or ring-opening pathways.

Examples:

- Diels–Alder Reactions: Reacts with dienes to form polycyclic compounds, useful in materials science.

- Visible-Light-Induced Dearomatization: Generates spirocyclic structures under photoredox conditions.

Conditions:

- Thermal or photochemical activation.

- Catalysts: Ru(bpy)₃²⁺ for photoredox reactions.

Oxidation and Reduction

The benzoxazole ring undergoes redox transformations under controlled conditions.

Oxidation:

- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the ring to form quinone-like structures .

Reduction: - NaBH₄ reduces the oxazole ring to dihydro derivatives, though products may be unstable .

Biochemical Interactions

While primarily a synthetic intermediate, this compound exhibits bioactivity:

- Antifungal Activity: Derivatives like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone inhibit Candida strains (MIC = 16 µg/mL) .

- Cytotoxicity: Quinolinyl-substituted analogs show weak activity against cancer cell lines (e.g., BGC-823) .

Reaction Mechanism Insights

Aplicaciones Científicas De Investigación

2-Bromo-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity and specificity towards its target, leading to improved therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzoxazole: The parent compound without the bromine substitution.

2-Chloro-1,3-benzoxazole: A similar compound with a chlorine atom instead of bromine.

2-Fluoro-1,3-benzoxazole: A similar compound with a fluorine atom instead of bromine.

Uniqueness

2-Bromo-1,3-benzoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

2-Bromo-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, antifungal, and anti-inflammatory properties.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The structural modifications in these compounds often enhance their biological efficacy and selectivity against various pathogens and cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inactive | N/A |

| Escherichia coli | Moderate | 50 |

| Candida albicans | Moderate | 32 |

Research indicates that while some benzoxazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, others show moderate activity against Gram-negative bacteria and fungi such as Candida albicans .

Anticancer Properties

This compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | High |

| MCF-7 (Breast Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Moderate |

In a study by Kumar et al., the compound exhibited IC50 values as low as 15 µM against HeLa cells while showing significantly less toxicity to normal cells . This selectivity makes it a candidate for further development as an anticancer agent.

Antifungal Activity

The antifungal activity of this compound has also been explored. It has been reported to inhibit the growth of several fungal strains effectively.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Activity | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Effective | 32 |

| Aspergillus niger | Moderate | 64 |

Studies show that the compound can disrupt ergosterol biosynthesis in fungi, leading to cell death . The mechanism involves interference with the fungal membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives have also been documented. In animal models, compounds similar to this compound have demonstrated significant reductions in paw edema when tested against inflammatory agents.

Case Study: Anti-inflammatory Activity Assessment

In a controlled study using carrageenan-induced paw edema in rats:

- Control Group : Significant inflammation observed.

- Treatment Group with this compound : Notable reduction in edema volume by approximately 45% compared to control.

This suggests that the compound may act through inhibition of pro-inflammatory cytokines .

Propiedades

IUPAC Name |

2-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSUVHHASUJZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559668 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68005-30-1 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.